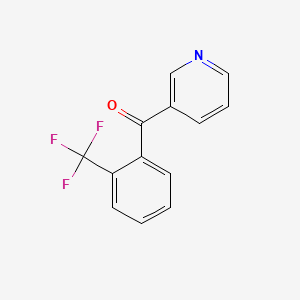
Pyridin-3-yl(2-(trifluoromethyl)phenyl)methanone
概要
説明
Pyridin-3-yl(2-(trifluoromethyl)phenyl)methanone is an organic compound that features a trifluoromethyl group attached to a benzoyl moiety, which is further connected to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-3-yl(2-(trifluoromethyl)phenyl)methanone typically involves the introduction of the trifluoromethyl group into the benzoyl moiety, followed by the attachment of this moiety to the pyridine ring. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or acetonitrile. The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of the compound on an industrial scale.
化学反応の分析
Types of Reactions
Pyridin-3-yl(2-(trifluoromethyl)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
科学的研究の応用
Pyridin-3-yl(2-(trifluoromethyl)phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals, such as pesticides and herbicides, due to its stability and bioactivity
作用機序
The mechanism of action of Pyridin-3-yl(2-(trifluoromethyl)phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The benzoyl moiety can form hydrogen bonds or hydrophobic interactions with the active sites of enzymes, thereby modulating their activity. The pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target .
類似化合物との比較
Similar Compounds
- 2-(2-Trifluoromethylbenzoyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- Thieno[2,3-b]pyridine derivatives
Uniqueness
Pyridin-3-yl(2-(trifluoromethyl)phenyl)methanone is unique due to the specific positioning of the trifluoromethyl group on the benzoyl moiety, which significantly influences its chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct physicochemical properties, such as higher stability and enhanced lipophilicity, making it a valuable compound for various applications .
特性
分子式 |
C13H8F3NO |
|---|---|
分子量 |
251.20 g/mol |
IUPAC名 |
pyridin-3-yl-[2-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)11-6-2-1-5-10(11)12(18)9-4-3-7-17-8-9/h1-8H |
InChIキー |
UTNLFMDYSBRTDI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)C2=CN=CC=C2)C(F)(F)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details














試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













